Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Overview
Description
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine, also known as MPP+, is a synthetic compound that has been extensively studied in scientific research. This compound has been used as a tool to study the mechanisms of action and physiological effects of various substances in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Acetic acid is used in the synthesis of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, showing potential analgesic and anti-inflammatory activities. These compounds exhibit higher analgesic activities than acetylsalicylic acid in tests, indicating their significance in medicinal chemistry (Aytemir, Uzbay, & Erol, 1999).
- Acetic acid promotes redox annulations with dual C-H functionalization, demonstrating its use as a cosolvent in the synthesis of complex molecules (Zhu & Seidel, 2017).
- It also serves as a medium for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via three-component condensation, highlighting its versatility in facilitating chemical reactions (Ryabukhin, Panov, Plaskon, & Grygorenko, 2012).
Catalytic Applications
- Acetic acid-functionalized pyridinium salt, such as 1-(carboxymethyl)pyridinium iodide, demonstrates catalytic efficiency in synthesizing pyranopyrazole derivatives, emphasizing its role in green and efficient chemical synthesis (Moosavi‐Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016).
Enhancement in Synthesis Efficiency
- The use of acetic acid in the condensation of pyrazole-5-amine derivatives leads to the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This illustrates its effectiveness in enhancing the yield and the quality of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Application in Metal Complex Synthesis
- Acetic acid is involved in the synthesis and characterization of metal complexes, such as platinum(II) and palladium(II) with dithiocarbamates and amines. These complexes have been evaluated for in vitro cytostatic activity, showcasing the role of acetic acid in the development of potential therapeutic agents (Faraglia, Fregona, Sitran, Giovagnini, Marzano, Baccichetti, Casellato, & Graziani, 2001).
Enhancement of Photodynamic Cancer Therapy
- Acetic acid derivatives, such as indole-3-acetic acid, enhance the efficacy of photodynamic cancer therapy by forming reactive cytotoxins upon illumination, opening new avenues in cancer treatment (Folkes & Wardman, 2003).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . The interaction of these compounds with their targets can lead to the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The pharmacokinetics of a drug is an integral part of drug development and rational pharmacotherapy . It determines the onset, duration, and intensity of a drug’s action . Individual factors such as kidney function, genetics, gender, and age can predict pharmacokinetic parameters in a population .
Result of Action
Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i11+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-FODPCKPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=C[13C](=N1)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747008 | |
Record name | Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine | |
CAS RN |
210049-15-3 | |
Record name | Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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